4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide
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Overview
Description
4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide is a heterocyclic compound that contains both pyridine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide typically involves the following steps:
Formation of Pyridine N-Oxide: Pyridine is oxidized using an oxidizing agent such as hydrogen peroxide or peracids to form pyridine N-oxide.
Thioether Formation: The pyridine N-oxide is then reacted with a thiol compound to form the thioether linkage.
Sulfonamide Formation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow methods. This approach allows for better control of reaction conditions, improved safety, and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The N-oxide group can be reduced to the corresponding pyridine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Coupling Reactions: Palladium or copper catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and sulfonamides, which can be further functionalized for specific applications .
Scientific Research Applications
4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide involves its interaction with various molecular targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
Receptor Binding: The pyridine moiety can interact with specific receptors, modulating their activity.
Redox Reactions: The N-oxide group can participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-Oxide: Shares the N-oxide functional group but lacks the sulfonamide moiety.
Sulfanilamide: Contains the sulfonamide group but lacks the pyridine ring.
4-Nitropyridine N-Oxide: Similar structure but with a nitro group instead of the thioether linkage.
Uniqueness
4-(N-Oxide-2-pyridylthio)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9N3O3S2 |
---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
4-(1-oxidopyridin-1-ium-2-yl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H9N3O3S2/c11-18(15,16)9-7-12-5-4-8(9)17-10-3-1-2-6-13(10)14/h1-7H,(H2,11,15,16) |
InChI Key |
DQAURQJZVIJAAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC2=C(C=NC=C2)S(=O)(=O)N)[O-] |
Origin of Product |
United States |
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